Product packaging for Mtdiahcl(Cat. No.:)

Mtdiahcl

Cat. No.: B13083918
M. Wt: 329.85 g/mol
InChI Key: XQKMBJFGNRIATG-UXQCFNEQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mtdiahcl, more commonly known in scientific literature as Metformin Hydrochloride (MtHCl), is a prominent biguanide active pharmaceutical ingredient (API) extensively researched for the management of Type 2 Diabetes. Its primary value in research lies in its ability to manage chronic hyperglycemia and its subsequent complications. A key area of investigation is the compound's antioxidant (AO) activity . Studies assess this activity through various scavenging assays, including those for superoxide (SO), hydroxyl (OH), and 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals, with reported IC50 values of 33.5 mg/mL, 59.82 mg/mL, and 45.68 mg/mL, respectively . The mechanism behind this activity is linked to its chemical structure and its ability to donate electrons, neutralize free radicals, and potentially regenerate endogenous antioxidants. Quantum computational calculations suggest that donating a hydrogen atom from the 5 N position is a feasible mechanism for this radical scavenging activity . It is important to note that while direct radical scavenging is observed in vitro, the primary in vivo benefits are likely due to indirect mechanisms, such as reduced ROS production through improved glycemic control, given that therapeutic plasma concentrations (1–2 µg/mL) are significantly lower than the IC50 values observed in assays . This product is intended For Research Use Only and is not meant for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20ClN5OS B13083918 Mtdiahcl

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H20ClN5OS

Molecular Weight

329.85 g/mol

IUPAC Name

(3R,4S)-1-[(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)methyl]-4-(methylsulfanylmethyl)pyrrolidin-3-ol;hydrochloride

InChI

InChI=1S/C13H19N5OS.ClH/c1-20-6-9-4-18(5-10(9)19)3-8-2-15-12-11(8)16-7-17-13(12)14;/h2,7,9-10,15,19H,3-6H2,1H3,(H2,14,16,17);1H/t9-,10+;/m1./s1

InChI Key

XQKMBJFGNRIATG-UXQCFNEQSA-N

Isomeric SMILES

CSC[C@H]1CN(C[C@@H]1O)CC2=CNC3=C2N=CN=C3N.Cl

Canonical SMILES

CSCC1CN(CC1O)CC2=CNC3=C2N=CN=C3N.Cl

Origin of Product

United States

Synthetic Methodologies for Mtdiahcl and Its Analogs

Classical Organic Synthesis Pathways for Mtdiahcl

The classical approach to synthesizing a complex molecule like this compound involves a multi-step process that is best understood through a retrosynthetic analysis, followed by a detailed examination of the forward synthetic reactions and their optimization.

A retrosynthetic analysis of this compound logically deconstructs the target molecule into simpler, more readily available starting materials. The primary disconnection point is the C-N bond of the methylene (B1212753) bridge connecting the pyrrolidine (B122466) ring to the pyrrolo[3,2-d]pyrimidine core. This bond is formed in the forward synthesis via an N-alkylation reaction.

This initial disconnection yields two key intermediates: a functionalized pyrrolidine and a pyrrolo[3,2-d]pyrimidine with a reactive methyl group at the 7-position. The 4-amino-7-(halomethyl)-5H-pyrrolo[3,2-d]pyrimidine serves as the electrophile, while the chiral pyrrolidine, (3S,4R)-4-((methylthio)methyl)pyrrolidin-3-ol, acts as the nucleophile.

Further retrosynthetic analysis of the pyrrolo[3,2-d]pyrimidine precursor suggests its formation from a suitably substituted pyrimidine (B1678525). A common and effective strategy involves the construction of the pyrrole (B145914) ring onto a pre-existing pyrimidine core. This can be envisioned as starting from a 4,6-diaminopyrimidine (B116622) derivative which undergoes cyclization to form the fused pyrrole ring.

The chiral pyrrolidine intermediate can be traced back to a chiral starting material, such as a derivative of tartaric acid or a suitably protected amino acid, which allows for the stereospecific introduction of the hydroxyl and methylthiomethyl groups.

The formation of this compound would involve several key reactions, each with a distinct mechanism. A plausible forward synthesis based on the retrosynthetic analysis would include:

Synthesis of the Pyrrolo[3,2-d]pyrimidine Core: A common method for the synthesis of the 4-aminopyrrolo[3,2-d]pyrimidine scaffold involves the condensation of a 4,6-diaminopyrimidine with a three-carbon electrophilic synthon. The mechanism proceeds through the formation of an enamine intermediate, followed by an intramolecular cyclization and subsequent aromatization to yield the pyrrole ring fused to the pyrimidine. The amino group at the 4-position is typically introduced by nucleophilic aromatic substitution of a 4-chloro-pyrrolo[3,2-d]pyrimidine precursor with ammonia (B1221849) or a protected amine.

Synthesis of the Chiral Pyrrolidine Intermediate: The synthesis of (3S,4R)-4-((methylthio)methyl)pyrrolidin-3-ol can be achieved from a chiral pool starting material. For instance, a multi-step synthesis starting from a protected derivative of D-tartaric acid would allow for the stereocontrolled introduction of the required functional groups. The reaction sequence would likely involve the formation of a cyclic sulfate (B86663) or epoxide, followed by nucleophilic opening with a methylthiolate source to install the thiomethyl group. The pyrrolidine ring is then formed via intramolecular cyclization.

Coupling of the Heterocyclic Fragments: The final key step is the N-alkylation of the chiral pyrrolidine with a reactive 7-methyl-pyrrolo[3,2-d]pyrimidine derivative. This is a nucleophilic substitution reaction where the secondary amine of the pyrrolidine ring attacks the electrophilic carbon of the 7-chloromethyl or 7-tosyloxymethyl-pyrrolo[3,2-d]pyrimidine. The reaction mechanism is typically SN2, involving a backside attack of the nucleophilic amine on the electrophilic carbon, leading to the displacement of the leaving group (chloride or tosylate) and the formation of the C-N bond that links the two heterocyclic systems. The final step would be the formation of the hydrochloride salt.

The efficiency of the proposed synthesis of this compound can be significantly improved by optimizing the reaction conditions for each step. Key parameters for optimization include the choice of solvent, temperature, catalyst, and reactants.

Reaction Step Parameters for Optimization Potential Conditions and Rationale
Pyrrolo[3,2-d]pyrimidine Synthesis Solvent, Temperature, CatalystHigh-boiling polar aprotic solvents like DMF or DMSO can facilitate the cyclization step. The use of a mild acid or base catalyst can improve reaction rates and yields.
Chiral Pyrrolidine Synthesis Protecting Groups, Reagents, StereocontrolThe choice of protecting groups for the hydroxyl and amino functionalities is crucial to prevent side reactions. The use of stereodirecting auxiliaries can enhance the diastereoselectivity of key steps.
N-Alkylation Coupling Base, Solvent, TemperatureThe use of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is important to prevent side reactions. Polar aprotic solvents like acetonitrile (B52724) or DMF are suitable for this SN2 reaction. Moderate temperatures are generally preferred to avoid decomposition of the reactants.

Table 1: Key Parameters for Optimization of this compound Synthesis

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry can be applied to the synthesis of this compound and its analogs to reduce the environmental impact of the manufacturing process. This involves the use of environmentally benign solvents and reagents, as well as the development of catalytic methods.

A significant portion of chemical waste is generated from the use of volatile organic solvents. Replacing these with greener alternatives is a key aspect of sustainable synthesis.

Green Solvents: For the synthesis of the pyrrolopyrimidine and pyrrolidine precursors, as well as the final coupling step, the use of greener solvents such as water, ethanol, or supercritical CO2 could be explored. Water is a particularly attractive solvent for the synthesis of heterocyclic compounds due to its non-toxic and non-flammable nature.

Benign Reagents: The use of less hazardous reagents is another important consideration. For example, in the chlorination step of the pyrrolopyrimidine synthesis, less toxic chlorinating agents could be investigated as alternatives to phosphorus oxychloride.

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and waste reduction.

Novel Synthetic Route Development for this compound

Investigation of New Heterocyclic Synthesis Pathways Relevant to this compound

The core of this compound is a heterocyclic system, and a significant portion of research is dedicated to finding innovative ways to construct this scaffold. nih.govresearchgate.net Heterocyclic compounds are a large and diverse family of organic molecules with wide applications. nih.govresearchgate.net Researchers are investigating various modern synthetic strategies, including:

Multi-component Reactions: These reactions allow for the formation of complex molecules like this compound in a single step from three or more reactants, which is highly efficient. ekb.eg

Domino Reactions: Also known as cascade reactions, these processes involve multiple bond-forming events occurring sequentially in one pot, leading to a rapid increase in molecular complexity. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions: Techniques like Suzuki-Miyaura and Sonogashira couplings are being adapted to build the this compound core structure with high precision.

Strategies for the Generation of New Chemical Entities Incorporating the this compound Core

Once a reliable synthesis for the this compound core is established, the focus shifts to creating a diverse range of related molecules, or analogs. researchgate.netnih.gov This is typically achieved by introducing different functional groups to the core scaffold. kaist.ac.kr The goal is to systematically modify the structure to explore the chemical space around this compound. researchgate.netnih.govrsc.org Strategies often involve computational models to guide the design of new molecules with desired properties. kaist.ac.kr The generation of these new entities is essential for understanding structure-activity relationships.

High-Throughput Synthesis and Combinatorial Approaches for this compound Library Generation

To efficiently explore the chemical space around this compound, high-throughput and combinatorial synthesis methods are employed. nih.govnih.gov These techniques allow for the rapid creation of large collections of compounds, known as chemical libraries. nih.govwisdomlib.orgvapourtec.com

Key methodologies include:

Parallel Synthesis: This approach involves synthesizing multiple compounds simultaneously in separate reaction vessels, often in 24- or 96-well plates. wisdomlib.orgspirochem.com

Solid-Phase Synthesis: In this technique, the this compound core is attached to a solid support, and reagents are added in solution. slideshare.net This simplifies purification as excess reagents and byproducts can be washed away.

Automated Synthesis Platforms: Automation plays a significant role in high-throughput synthesis, enabling the rapid and reproducible production of compound libraries. drugtargetreview.comhitgen.com

Table 2: Example of a Combinatorial Library Design for this compound Analogs

ScaffoldR1 Group (Building Block A)R2 Group (Building Block B)Number of Analogs
This compound Core-CH3, -CF3, -Cl, -OCH3-Phenyl, -Pyridyl, -Thienyl12
This compound Core-Ethyl, -Propyl, -Cyclopropyl-Phenyl, -Pyridyl, -Thienyl9
This compound Core-CH3, -CF3, -Cl, -OCH3-Indolyl, -Quinolinyl8

Advanced Analytical Methodologies in Mtdiahcl Research

Computational and Chemometric Approaches in Mtdiahcl Analysis

Computational and chemometric tools can be applied to analyze and interpret the complex data generated during the analysis of this compound, as well as to predict its properties.

For a class of compounds like pyrrolopyrimidines, data-driven approaches can be used to build models that relate their structural features to their analytical behavior. For instance, Quantitative Structure-Retention Relationship (QSRR) models could be developed to predict the retention time of this compound and related compounds in a chromatographic system. This can aid in method development and in the identification of unknown related substances.

Chemometric methods, such as Principal Component Analysis (PCA), can be applied to spectroscopic data (e.g., NMR or IR spectra) of different batches of this compound to assess batch-to-batch consistency and identify any potential variations.

Predictive analytics can be employed to build models that predict the biological activity or other properties of pyrrolopyrimidine derivatives based on their chemical structure and analytical data. For example, Quantitative Structure-Activity Relationship (QSAR) models have been used to predict the inhibitory activity of pyrrolopyrimidine analogues. nih.gov Such models can guide the design of new derivatives with improved properties.

In the context of this compound research, predictive models could be developed to:

Predict its solubility in different solvents.

Forecast its stability under various conditions.

Identify potential metabolites based on its structure.

These predictive models are typically built using machine learning algorithms trained on datasets of related compounds with known properties and analytical data.

Quality Control and Assurance Methodologies for this compound Research Materials

Ensuring the quality and consistency of this compound used in research is paramount for obtaining reliable and reproducible results. A robust quality control (QC) and quality assurance (QA) program is therefore essential.

The QC program for this compound research materials should include:

Identity Testing: Confirmation of the chemical structure using spectroscopic methods like NMR and MS.

Purity Assessment: Determination of the purity of the compound using chromatographic techniques such as HPLC or UHPLC. This includes quantifying any identified and unidentified impurities.

Assay: Accurate determination of the content of this compound in the material.

Characterization of Reference Standards: A well-characterized reference standard of this compound is crucial for the accurate quantification and identification of the compound in various samples.

Quality assurance involves the implementation of a system to ensure that the QC procedures are being followed correctly and that the research materials consistently meet the required specifications. This includes proper documentation of all analytical methods and results, calibration and maintenance of analytical instruments, and training of personnel.

Table 3: Key Quality Control Tests for this compound Research Material

Test Method Acceptance Criteria
Appearance Visual Inspection White to off-white solid
Identification ¹H NMR, MS Spectra conform to the structure of this compound
Purity (HPLC) HPLC-UV/MS ≥ 98.0%
Individual Impurity HPLC-UV/MS ≤ 0.15%
Total Impurities HPLC-UV/MS ≤ 1.0%
Water Content Karl Fischer Titration ≤ 0.5%
Residual Solvents Gas Chromatography Meets ICH limits

In-Depth Analysis of this compound Remains Elusive in Scientific Literature

Despite a growing interest in novel chemical compounds, detailed research and established analytical methodologies for a substance identified as "this compound" are not presently available in publicly accessible scientific databases and peer-reviewed literature.

Initial database searches confirm the existence of a chemical entity designated as "this compound," with the molecular formula C13H20ClN5OS. It is also referenced by synonyms such as MTDIA HCL and MT-DADMe-ImmA(MTDIA HCl). However, beyond these basic identifiers, including its molecular weight and structure, there is a significant lack of in-depth scientific information.

This scarcity of data directly impacts the ability to detail advanced analytical methodologies, a critical component for the rigorous study of any chemical compound. The establishment of robust analytical protocols is fundamental for ensuring the purity, stability, and characterization of research-grade materials. Such protocols are essential for obtaining reliable and reproducible results in any subsequent pharmacological, toxicological, or mechanistic studies.

Furthermore, the absence of published research prevents a comparative analysis of quantitative and qualitative methods for this compound. Quantitative analysis, which focuses on determining the precise amount of a substance, and qualitative analysis, which is concerned with identifying its chemical components, are foundational to understanding a compound's properties and behavior. Methodological comparisons are crucial for optimizing accuracy, sensitivity, and efficiency in research settings.

Without dedicated studies on this compound, it is not possible to construct data tables with detailed research findings, as no such findings have been published. The scientific community relies on the dissemination of research to build a collective understanding of new chemical entities. In the case of this compound, this crucial step appears not to have been taken or, at a minimum, has not been made publicly available.

Therefore, a comprehensive and scientifically accurate article focusing solely on the advanced analytical methodologies in this compound research, as requested, cannot be generated at this time. The foundational research required to support such an analysis is not present in the current body of scientific literature.

Theoretical and Computational Studies of Mtdiahcl

Quantum Chemical Calculations and Electronic Structure Theory of Mtdiahcl

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. acs.org These methods, rooted in quantum mechanics, can predict a wide array of molecular properties, including geometries, energies, and electronic charge distributions, which are critical for rationalizing chemical reactivity and intermolecular interactions. nih.gov

The electronic landscape of this compound is characterized by a complex interplay of its constituent functional groups. The pyrrolo[3,2-d]pyrimidine core, a nitrogen-rich heterocyclic system, dictates a significant portion of the molecule's electronic properties. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), would be instrumental in mapping the electron density distribution across the molecule.

Key insights from such analyses would include the identification of electron-rich and electron-deficient regions. The nitrogen atoms within the pyrimidine (B1678525) and pyrrole (B145914) rings, along with the amino group, are expected to be regions of high electron density, making them potential sites for electrophilic attack and hydrogen bonding. Conversely, the carbon atoms adjacent to these electronegative atoms would exhibit a degree of electron deficiency.

The bonding characteristics, including bond lengths, bond angles, and torsional angles, can be precisely calculated. These parameters are crucial for building accurate three-dimensional models of the molecule. Furthermore, an analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would provide insights into the molecule's reactivity. The energy gap between the HOMO and LUMO is a key indicator of chemical stability and reactivity.

Illustrative Data Table: Calculated Electronic Properties of a Pyrrolo[3,2-d]pyrimidine Core

PropertyCalculated ValueMethod/Basis Set
Dipole Moment3.5 DB3LYP/6-31G
HOMO Energy-6.2 eVB3LYP/6-31G
LUMO Energy-1.5 eVB3LYP/6-31G
HOMO-LUMO Gap4.7 eVB3LYP/6-31G
Mulliken Charge on N1-0.45 eB3LYP/6-31G
Mulliken Charge on N3-0.52 eB3LYP/6-31G
Mulliken Charge on N7-0.38 eB3LYP/6-31G*

Note: This table presents hypothetical data for a generic pyrrolo[3,2-d]pyrimidine core to illustrate the types of information obtained from quantum chemical calculations. Actual values for this compound would require specific computation.

Computational chemistry provides a powerful toolkit for investigating the mechanisms of chemical reactions. nih.gov For the synthesis of this compound, theoretical calculations can be employed to map out the potential energy surface of the reaction pathway. This involves identifying the structures and energies of reactants, transition states, intermediates, and products.

By calculating the activation energies associated with different possible pathways, chemists can predict the most likely mechanism and optimize reaction conditions to favor the desired product. For instance, in the synthesis of related pyrrolo[3,2-d]pyrimidine derivatives, computational studies can help in understanding the regioselectivity of substitution reactions on the heterocyclic core.

Similarly, the metabolic transformations of this compound within a biological system could be modeled. Computational methods can predict the sites most susceptible to enzymatic modification, such as oxidation by cytochrome P450 enzymes. This information is invaluable in understanding the pharmacokinetics and potential toxicity of a compound.

Molecular Modeling and Simulation of this compound Systems

Molecular modeling and simulation techniques allow for the study of the dynamic behavior of molecules and their interactions with their environment. mdpi.com These methods are particularly useful for understanding the conformational preferences of flexible molecules like this compound and their interactions with biological macromolecules.

This compound possesses several rotatable bonds, particularly in the pyrrolidinium (B1226570) ring and the (methylthio)methyl side chain, which allows it to adopt a variety of conformations. Conformational analysis aims to identify the low-energy, and therefore most populated, conformations of the molecule.

Molecular mechanics force fields can be used to perform systematic searches of the conformational space. The resulting energy landscape reveals the relative stabilities of different conformers. Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of this compound in solution, showing how the molecule flexes and transitions between different conformational states over time. Understanding the preferred conformation is crucial, as it often dictates how a molecule will bind to its biological target.

The biological activity of a compound is contingent upon its interactions with its molecular target, typically a protein or nucleic acid. Molecular docking is a computational technique used to predict the binding mode of a small molecule to a macromolecule. nih.gov

In the context of this compound, docking studies could be performed if a potential biological target is identified. These studies would place the this compound molecule in the binding site of the target and score the different poses based on the intermolecular interactions formed. These interactions typically include:

Hydrogen bonds: The amino group and the hydroxyl group of this compound are potential hydrogen bond donors, while the nitrogen atoms of the pyrrolo[3,2-d]pyrimidine ring are potential acceptors.

Hydrophobic interactions: The pyrrole ring and the methylthio group can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Electrostatic interactions: The positive charge on the pyrrolidinium-1-ium ring can form favorable electrostatic interactions with negatively charged residues.

MD simulations of the this compound-target complex can further refine the binding mode and provide an estimate of the binding free energy, which is related to the binding affinity.

Illustrative Data Table: Predicted Intermolecular Interactions for a Pyrrolo[3,2-d]pyrimidine Analog in a Kinase Binding Site

Interaction TypeInteracting ResidueDistance (Å)
Hydrogen BondMET 793 (backbone NH)2.1
Hydrogen BondLYS 745 (side chain NH3+)2.8
Hydrophobic InteractionLEU 7183.5
Hydrophobic InteractionVAL 7263.9
Pi-StackingPHE 8564.2

Note: This table is based on data for analogous compounds and illustrates the types of interactions that would be analyzed in a molecular docking study of this compound. nih.gov

Cheminformatics and De Novo Design Principles for this compound Analogs

Cheminformatics applies computational and informational techniques to a range of problems in the field of chemistry. For this compound, these approaches can be used to analyze its properties and to design novel analogs with improved characteristics.

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For a set of this compound analogs with known activities, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could be employed. nih.gov

These methods generate 3D maps that show which regions of space around the molecule are favorable or unfavorable for activity based on steric and electrostatic properties. These maps can then be used to guide the design of new analogs. For example, if a CoMFA map indicates that a bulky, electron-donating group at a certain position would increase activity, medicinal chemists can synthesize compounds with this feature.

De novo design algorithms can take this a step further by automatically generating novel molecular structures that are predicted to have high activity based on the information from QSAR models and the structure of the target binding site. These computational tools can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds.

Based on the information available, a detailed article on the "" focusing on the specified subsections cannot be generated.

While the chemical compound this compound, also known as (3R,4S)-1-((4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)methyl)-3-hydroxy-4-((methylthio)methyl)pyrrolidin-1-ium chloride, is identified in chemical databases such as PubChem, there is no specific research available in the provided search results regarding its theoretical and computational studies. nih.gov

The search for "computational design of this compound derivatives" and "virtual screening and library design strategies incorporating this compound motifs" did not yield any specific studies centered on this compound. The available literature discusses general methodologies in computational drug design and virtual screening for other molecules and targets. nih.govbiorxiv.orgnih.govnih.govmdpi.com

Therefore, due to the absence of specific research data on the computational design of this compound derivatives and the use of this compound motifs in virtual screening libraries, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the requested outline.

Future Directions and Emerging Research Avenues for Mtdiahcl

Interdisciplinary Research Synergies in Mtdiahcl Science

The continued development of this compound and similar transition-state analogue inhibitors will increasingly depend on the convergence of multiple scientific disciplines. The successful progression of such compounds from laboratory synthesis to clinical application necessitates a collaborative approach, integrating the expertise of chemists, biochemists, computational biologists, and clinical researchers. nih.govnih.gov

Future research synergies are anticipated in the following areas:

Chemical Biology and Oncology: Deepened collaboration between synthetic chemists and cancer biologists is crucial for exploring the full therapeutic potential of this compound. This includes investigating synergistic effects when combined with other targeted therapies. For instance, studies have shown that this compound exhibits a synergistic effect with MAT2a inhibitors, significantly increasing the potency of these drugs in cancer cells. bohrium.comtandfonline.com This synergy creates a "synthetic lethal" environment in cancer cells, a concept that requires close collaboration between molecular biologists and pharmacologists to identify and validate new combination therapies. bohrium.comtandfonline.com

Structural Biology and Computational Chemistry: The design of next-generation this compound analogues will be heavily influenced by insights from structural biology and computational modeling. nih.gov Understanding the dynamic conformational changes of the MTAP active site upon inhibitor binding can guide the rational design of even more potent and selective inhibitors. nih.gov This interdisciplinary approach, combining experimental techniques like X-ray crystallography with computational simulations, is essential for refining the inhibitor's structure to maximize its therapeutic index.

Pharmacology and Materials Science: The development of novel drug delivery systems for this compound represents a promising area for interdisciplinary research. Collaboration with materials scientists could lead to the creation of nanoparticle-based carriers or targeted delivery vehicles that enhance the bioavailability and tumor-specific accumulation of the drug, thereby reducing potential off-target effects.

Unaddressed Challenges and Opportunities in this compound Synthetic and Biosynthetic Pathways

While this compound is a synthetic molecule, the broader field of nucleoside analogue synthesis, to which it belongs, faces several challenges and opportunities for innovation.

Synthetic Pathways: The chemical synthesis of complex nucleoside analogues like this compound often involves multi-step processes that can be lengthy and inefficient. mdpi.commdpi.com Key challenges include achieving regioselectivity and stereoselectivity, which are critical for the compound's biological activity. mdpi.com Overcoming these hurdles presents an opportunity for the development of novel synthetic methodologies, including:

Flow Chemistry: The use of continuous flow reactors can offer better control over reaction parameters, potentially leading to higher yields and purity. d-nb.info

Catalysis: The development of new catalytic systems, including organocatalysts and metal-based catalysts, can facilitate more efficient and selective bond formations in the synthesis of the pyrrolopyrimidine core of this compound. mdpi.com

Biosynthetic and Chemoenzymatic Pathways: Although this compound is currently produced through chemical synthesis, there is a growing interest in the use of biocatalysis and chemoenzymatic methods for the production of nucleoside analogues. tandfonline.comrsc.org These approaches offer the potential for more sustainable and efficient manufacturing processes.

Enzyme Engineering: The directed evolution or rational design of enzymes, such as nucleoside phosphorylases, could enable the enzymatic synthesis of this compound precursors or even the final molecule itself. tandfonline.comnih.gov This would involve engineering enzymes to accept the specific substrates required for this compound assembly.

Chemoenzymatic Synthesis: A hybrid approach, combining chemical and enzymatic steps, could leverage the strengths of both methodologies. For example, an enzyme could be used for a particularly challenging stereoselective step, while the rest of the synthesis is carried out chemically. nih.govmdpi.com This strategy has been successfully employed for other complex nucleosides and represents a significant opportunity for the future production of this compound. nih.govmdpi.com

Potential for this compound in Advanced Chemical Materials and Catalytic Applications

Currently, the research on this compound and its pyrrolopyrimidine scaffold is predominantly focused on its biomedical applications. d-nb.info However, the unique structural and electronic properties of the pyrrolopyrimidine core suggest potential for its exploration in other scientific domains, such as materials science and catalysis.

The pyrrolopyrimidine nucleus is a versatile heterocyclic system that has been incorporated into a variety of functional molecules. nih.gov While specific applications of this compound in these areas have not yet been reported, the broader class of pyrrolopyrimidine derivatives offers several avenues for future research:

Organic Electronics: The electron-rich nature of the pyrrolopyrimidine system could be exploited in the design of new organic semiconductors or fluorescent materials for use in devices such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Catalysis: Functionalized pyrrolopyrimidines could serve as ligands for metal catalysts, potentially influencing the catalyst's activity and selectivity in a range of organic transformations. researchgate.net

Supramolecular Chemistry: The ability of the pyrrolopyrimidine core to participate in hydrogen bonding and other non-covalent interactions could be utilized in the construction of complex supramolecular architectures with interesting properties.

The exploration of these non-medical applications would require a significant shift in research focus and collaboration with materials scientists and chemical engineers.

Integration of Artificial Intelligence and Machine Learning in this compound Discovery and Optimization

Discovery and Design of Novel Analogues:

Predictive Modeling: ML models can be trained on existing data for MTAP inhibitors to predict the activity of new, hypothetical this compound analogues. semanticscholar.orgrsc.org This can help to prioritize which compounds to synthesize and test, thereby accelerating the discovery of more potent and selective inhibitors.

De Novo Design: Generative AI models can design entirely new molecules with desired properties, such as high affinity for MTAP and favorable pharmacokinetic profiles. prnewswire.com These models can explore a vast chemical space to identify novel scaffolds that may not be accessible through traditional medicinal chemistry approaches.

Optimization of Synthetic Pathways:

Retrosynthesis Prediction: AI-powered tools can analyze the structure of this compound and propose optimal synthetic routes, taking into account factors such as reaction yield, cost of starting materials, and environmental impact. cas.orgpharmafeatures.com

Reaction Condition Optimization: ML algorithms can be used to optimize reaction conditions, such as temperature, solvent, and catalyst, to maximize the yield and purity of each step in the synthesis of this compound. pharmafeatures.com

The successful integration of AI and ML into this compound research will require the generation of large, high-quality datasets and close collaboration between computational scientists and experimental chemists.

Data Tables

Table 1: Synergistic Effects of this compound with other Inhibitors

CombinationCell LineEffectFold Increase in PotencyReference(s)
This compound + AG-270 (MAT2a inhibitor)MTAP+/+ CRC cell linesSynergistic reduction in cell growth10,000 to 100,000-fold bohrium.comtandfonline.com
This compound + PRMT5 InhibitorMTAP-deficient cancer cellsPotential for enhanced tumor suppressionNot quantified bohrium.comtandfonline.com

This table is interactive. Click on the headers to sort the data.

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